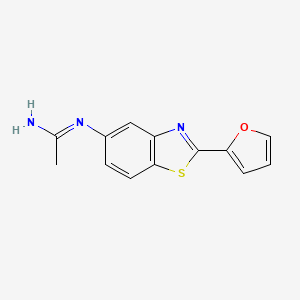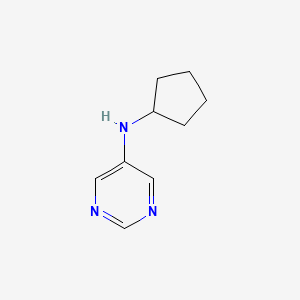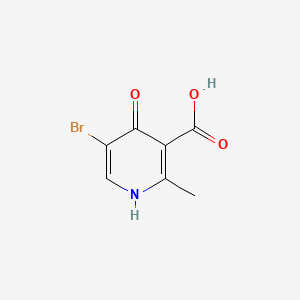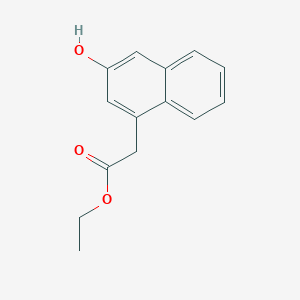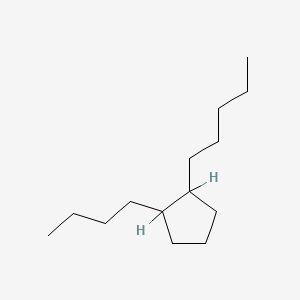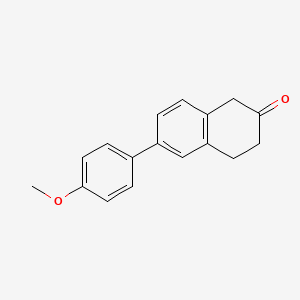
6-(4-methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one is a complex organic compound characterized by its unique molecular structure This compound is part of the naphthalene derivatives family and contains a methoxyphenyl group attached to its core structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one typically involves multiple steps, starting with the construction of the naphthalene core. One common approach is the Friedel-Crafts acylation, where 4-methoxybenzene is reacted with naphthalene in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions require careful control of temperature and stoichiometry to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to achieve high yields and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered to enhance the sustainability of the production process.
化学反应分析
Types of Reactions: 6-(4-Methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound, leading to the formation of corresponding quinones.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound, resulting in the formation of dihydro derivatives.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst can introduce halogen atoms at specific positions on the aromatic ring.
Major Products Formed:
科学研究应用
Chemistry: In the field of chemistry, 6-(4-methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In medicine, this compound is being investigated for its therapeutic properties. It has been studied for its anti-inflammatory, antioxidant, and anticancer activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and stability make it suitable for various applications in material science and manufacturing.
作用机制
The mechanism by which 6-(4-methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
6-(3-Methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one
6-(2-Methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one
6-(4-Methoxyphenyl)-2,3-dihydronaphthalen-1(2H)-one
Uniqueness: 6-(4-Methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one stands out due to its specific substitution pattern and the position of the methoxy group on the phenyl ring. This structural difference can lead to variations in reactivity and biological activity compared to its analogs.
属性
分子式 |
C17H16O2 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC 名称 |
6-(4-methoxyphenyl)-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C17H16O2/c1-19-17-8-5-12(6-9-17)13-2-3-15-11-16(18)7-4-14(15)10-13/h2-3,5-6,8-10H,4,7,11H2,1H3 |
InChI 键 |
GDPAKIRDIKXKSQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC3=C(CC(=O)CC3)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


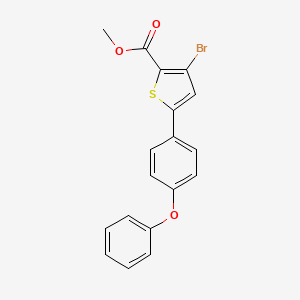

![N-[2-(1-piperidinyl)ethyl]-3-Pyridinemethanamine](/img/structure/B15365807.png)
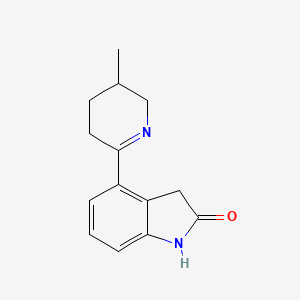

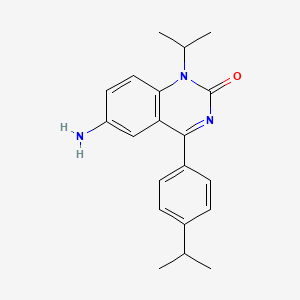
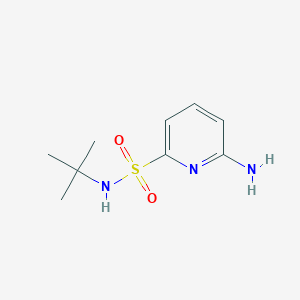
![2-Methoxy-7,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B15365850.png)
